molecular formula C25H33N3O3S B2555907 N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide CAS No. 112674-06-3

N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide

Cat. No. B2555907
CAS RN: 112674-06-3
M. Wt: 455.62
InChI Key: VAXOTXXHQGJFNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and the main raw material of antioxidant 1010 and antioxidant 1076, has been synthesized using KOH as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, 3,5-di-tert-Butyl-4-hydroxyanisole has a molecular formula of C15H24O2 and a molecular weight of 236.3499 .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde has been used as a starting material to synthesize biodegradable polyazomethine hydrogels .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a molecular weight of 530.86 .

Scientific Research Applications

Medical Science: Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)

NMR and MRI represent versatile tools with diverse applications in medical science . Let’s explore their significance:

Foundational Principles and Evolution:
Clinical Research Applications:

Climate Change Adaptation Solutions

While not directly related to SMR000242388, it’s essential to consider broader applications. Researchers explore science, technology, and innovation solutions to enhance climate change adaptation . These solutions include:

Renewable Energy Technologies:
Ecosystem Resilience:

SMR Design and Fuel Cycle Research

Although not directly tied to SMR000242388, understanding SMR design and fuel cycles is crucial for sustainable energy:

SMR Types:

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer .

Safety and Hazards

The safety and hazards of related compounds have been assessed. For example, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid has been evaluated by EFSA and found to have no safety concern for the consumer if used only in polyolefins in contact with foods other than fatty/high alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .

properties

IUPAC Name

N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-24(2,3)18-14-16(15-19(21(18)30)25(4,5)6)12-13-20(29)27-28-23(32)26-22(31)17-10-8-7-9-11-17/h7-11,14-15,30H,12-13H2,1-6H3,(H,27,29)(H2,26,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXOTXXHQGJFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide

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